Withanoside V

Description

This compound has been reported in Withania somnifera with data available.

derivative of Withania somnifera

Structure

2D Structure

Propriétés

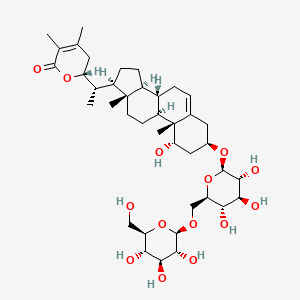

IUPAC Name |

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O14/c1-17-12-26(52-36(49)18(17)2)19(3)23-8-9-24-22-7-6-20-13-21(14-29(42)40(20,5)25(22)10-11-39(23,24)4)51-38-35(48)33(46)31(44)28(54-38)16-50-37-34(47)32(45)30(43)27(15-41)53-37/h6,19,21-35,37-38,41-48H,7-16H2,1-5H3/t19-,21+,22-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLWKSUMHLVXAM-KFJRISAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443612 |

Source

|

| Record name | Withanoside V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256520-90-8 |

Source

|

| Record name | Withanoside V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256520908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withanoside V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANOSIDE V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV8XP7MQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Withanoside V from Withania somnifera Roots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Withanoside V from the roots of Withania somnifera, commonly known as Ashwagandha. This document details the necessary experimental protocols, presents quantitative data for comparison, and visualizes the intricate workflows and potential biological pathways associated with this potent bioactive compound.

Introduction

Withania somnifera is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties, including anti-inflammatory, neuroprotective, and adaptogenic effects.[1] These effects are largely attributed to a group of naturally occurring steroidal lactones known as withanolides and their glycosidic forms, withanosides.[2][3] Among these, this compound has garnered significant interest for its potential pharmacological applications, including its role in neuroprotection and its antiviral activities.[3][4][5] This guide focuses on the critical process of isolating this compound from its natural source, providing a foundation for further research and development.

Quantitative Analysis of this compound

The concentration of this compound and other withanolides can vary depending on the plant material and the extraction method employed. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with a photodiode array (PDA) detector are commonly used for quantitative analysis.[4][6]

| Analytical Method | Analyte | Concentration Range (in WSE) | Reference |

| UHPLC-PDA | This compound | 0.646–1.098 μg/mL (LOQ) | [4] |

| UHPLC-PDA | Withanoside IV | 0.646–1.098 μg/mL (LOQ) | [4] |

| UHPLC-PDA | Withaferin A | 0.646–1.098 μg/mL (LOQ) | [4] |

| HPLC | Total Withanolides | Not less than 1.5% w/w | [7] |

Table 1: Quantitative Analysis of Withanosides and Withanolides in Withania somnifera Root Extract (WSE). The table presents the limit of quantification (LOQ) for key compounds, indicating the sensitivity of the analytical method, and the total withanolide content found in a standardized extract.

Experimental Protocols for Isolation of this compound

The isolation of this compound is a multi-step process that involves extraction, fractionation, and purification. The following protocols are synthesized from established methodologies.[2][8][9]

Extraction

The initial step involves the extraction of crude withanolides and withanosides from the dried and powdered roots of Withania somnifera.

Protocol: Methanolic Extraction

-

Plant Material Preparation: Air-dry the roots of Withania somnifera in the shade, and then grind them into a coarse powder.

-

Extraction:

-

Pack the powdered root material into a Soxhlet apparatus.

-

Alternatively, perform reflux extraction with 80% aqueous methanol (MeOH) for a specified duration (e.g., 3 times, each for 3 days).[2]

-

Maceration with methanol at room temperature with continuous agitation is another viable method.

-

-

Concentration: After extraction, filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous, dark brown residue.

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol: Solvent Partitioning

-

Suspension: Suspend the concentrated methanolic extract in water.

-

Sequential Partitioning:

-

Partition the aqueous suspension successively with solvents of increasing polarity:

-

n-hexane (to remove non-polar compounds like fats and waxes)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)[2]

-

-

This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

-

-

Fraction Concentration: Concentrate each solvent fraction separately using a rotary evaporator to yield the respective fractions for further purification.

Purification

The final step involves the use of chromatographic techniques to isolate this compound from the enriched fraction.

Protocol: Column Chromatography and Preparative HPLC

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography over silica gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions showing the presence of this compound.

-

Further purify the pooled fractions using a preparative reversed-phase HPLC system (e.g., C18 column).

-

Use a mobile phase gradient of water and acetonitrile or methanol.[10]

-

Monitor the elution at a suitable wavelength (e.g., 227 nm) and collect the peak corresponding to this compound.[4]

-

-

Final Purification and Characterization:

Visualization of Workflow and Biological Pathways

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Withania somnifera roots.

Caption: A flowchart detailing the isolation of this compound.

Potential Signaling Pathways

This compound is implicated in several biological activities, primarily through its neuroprotective and anti-inflammatory effects. While the precise signaling cascades are still under investigation, current research suggests its involvement in modulating key inflammatory and cell survival pathways.

Caption: Conceptual overview of this compound's biological influence.

Withanolides, as a class, have been shown to modulate several interconnected signaling pathways, including PI3K/Akt/mTOR, JAK/STAT, and MAPK.[2] Specifically, they have been noted to inhibit the NF-κB pathway, which is a key regulator in inflammation.[2] Furthermore, this compound has been observed to reduce the formation of amyloid β-peptide fibrils, a hallmark of Alzheimer's disease, and decrease the production of reactive oxygen species (ROS), indicating a neuroprotective role.[4]

Conclusion

The isolation of this compound from Withania somnifera roots is a critical step in harnessing its therapeutic potential. The methodologies outlined in this guide, from extraction to purification, provide a robust framework for obtaining this valuable compound for further pharmacological investigation. The elucidation of its role in modulating signaling pathways related to neuroinflammation and oxidative stress underscores its promise as a lead compound in drug discovery and development. This technical guide serves as a foundational resource for researchers dedicated to exploring the scientific basis of traditional medicines and their application in modern therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Withania somnifera (L.) Dunal, a Potential Source of Phytochemicals for Treating Neurodegenerative Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin | PLOS One [journals.plos.org]

- 7. Frontiers | The immunomodulatory role of withania somnifera (L.) dunal in inflammatory diseases [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Withanoside V chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanoside V, a steroidal lactone glycoside isolated from Withania somnifera, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays are presented, and the current understanding of its molecular mechanisms of action is discussed. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

This compound is a complex withanolide glycoside. Its chemical identity is well-established and characterized by the following identifiers and properties.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one[1] |

| SMILES String | CC1=C(C(=O)O--INVALID-LINK----INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(--INVALID-LINK--O[C@H]6--INVALID-LINK--CO[C@H]7--INVALID-LINK--CO)O)O)O)O)O)O">C@HO)C)C)C[2] |

| InChI Key | ZBLWKSUMHLVXAM-KFJRISAASA-N[3] |

| CAS Number | 256520-90-8[1][3][4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While a specific melting point has not been definitively reported in the reviewed literature, its physical form is consistently described as a solid.

| Property | Value | Source |

| Molecular Formula | C₄₀H₆₂O₁₄ | [3][4][5][6] |

| Molecular Weight | 766.9 g/mol | [1][5] |

| Appearance | Solid powder | [3][4] |

| Solubility | Soluble in DMSO (≥ 10 mg/ml), Pyridine, Methanol, and Ethanol. | [3][4] |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities in preclinical studies. The primary activities of interest include its antioxidant, neuroprotective, and potential antiviral effects.

Antioxidant Activity: Inhibition of Lipid Peroxidation

This compound has been shown to be a potent inhibitor of iron-induced lipid peroxidation in a cell-free assay, exhibiting 82.5% inhibition.[3] This activity suggests a potential role in mitigating oxidative stress-related pathologies.

Neuroprotective Activity: Inhibition of Amyloid-β Aggregation

In the context of neurodegenerative diseases, this compound has been found to inhibit the aggregation of amyloid-β (1-42) (Aβ42) in a cell-free assay at a concentration of 100 µM.[3] A related study investigated the cytotoxic activity of this compound against the human neuroblastoma SK-N-SH cell line, reporting an IC₅₀ value of 30.14 ± 2.59 μM. This research suggests that this compound may interfere with the formation of neurotoxic Aβ oligomers and fibrils.

Potential Antiviral Activity: Downregulation of ACE2 Expression

This compound has been identified as an inhibitor of angiotensin-converting enzyme 2 (ACE2) expression in MCF-7 cells at a concentration of 5 µM.[3] Given that ACE2 is the primary receptor for SARS-CoV-2 entry into host cells, this finding suggests a potential, though yet unproven, antiviral application.

Signaling Pathways

While the specific signaling pathways directly modulated by isolated this compound have not been fully elucidated, research on related withanolides and extracts from Withania somnifera provides valuable insights into its potential mechanisms of action. Withanolides, as a class of compounds, are known to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. These include:

-

NF-κB Signaling Pathway : Withanolides have been shown to suppress the activation of NF-κB, a critical regulator of inflammatory and immune responses.[5] This suppression is thought to occur through the inhibition of IκBα kinase (IKK), leading to the prevention of IκBα degradation and subsequent nuclear translocation of p65.

-

MAPK Signaling Pathway : Extracts from Withania somnifera have been observed to modulate the MAP-kinase signaling axis, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

-

JAK/STAT Signaling Pathway : There is evidence to suggest that Withania somnifera extracts can modulate the JAK/STAT pathway, which plays a crucial role in cytokine signaling and immune regulation.

Further research is required to determine the precise effects of this compound on these and other signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Extraction and Isolation of this compound from Withania somnifera

The following is a general procedure for the extraction and isolation of withanolides, which can be adapted for the specific purification of this compound.

Protocol:

-

Extraction: 200 grams of dried and powdered plant material (leaves or roots) are subjected to reflux extraction with a solution of 80:20 methanol:water. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography on silica gel. Elution with a gradient of solvents (e.g., chloroform-methanol) is used to separate the components.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: The fractions enriched with this compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of Thiobarbituric Acid Reactive Substances (TBARS), primarily malondialdehyde (MDA), which is an indicator of lipid peroxidation.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the biological sample (e.g., brain homogenate), a buffer, and either this compound (test sample) or the vehicle (control).

-

Initiation of Peroxidation: Lipid peroxidation is initiated by adding an inducing agent, such as a solution of ferrous sulfate and ascorbic acid.

-

TBA Reaction: After a set incubation period, the reaction is stopped, and a solution of thiobarbituric acid (TBA) in an acidic medium is added.

-

Color Development: The mixture is heated at 95°C for approximately one hour to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

-

Quantification: After cooling, the absorbance of the solution is measured spectrophotometrically at 532 nm. The concentration of MDA is determined by comparison to a standard curve prepared with known concentrations of MDA.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

This assay utilizes the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils.

Protocol:

-

Aβ42 Preparation: A solution of monomeric Aβ42 peptide is prepared.

-

Incubation: The Aβ42 solution is incubated at 37°C with continuous shaking in the presence of either this compound (at various concentrations) or a vehicle control.

-

ThT Measurement: At regular intervals, aliquots of the incubation mixture are transferred to a microplate, and a solution of Thioflavin T is added.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of around 483 nm.

-

Analysis: The fluorescence intensity, which is proportional to the amount of amyloid fibrils formed, is plotted against time to generate aggregation curves. The inhibitory effect of this compound is determined by comparing the aggregation kinetics in its presence to the control.

ACE2 Expression Analysis

The effect of this compound on ACE2 expression can be determined at both the mRNA and protein levels.

Protocol for mRNA Analysis (RT-qPCR):

-

Cell Treatment: Human cells (e.g., MCF-7) are cultured and treated with this compound or a vehicle control for a specified duration.

-

RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with primers specific for ACE2 and a housekeeping gene (for normalization). The relative expression of ACE2 mRNA is then calculated.

Protocol for Protein Analysis (Western Blot):

-

Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for ACE2, followed by a horseradish peroxidase-conjugated secondary antibody. A loading control antibody (e.g., anti-β-actin) is also used.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative levels of ACE2 protein.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant, neuroprotective, and potential antiviral activities. The experimental protocols detailed in this guide provide a framework for the further investigation of its biological effects. A critical area for future research is the definitive elucidation of the specific signaling pathways modulated by this compound. A deeper understanding of its molecular targets will be essential for its potential development as a therapeutic agent. Furthermore, optimization of extraction and isolation protocols will be crucial for obtaining sufficient quantities of this compound for extensive preclinical and clinical evaluation.

References

- 1. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jivasupplements.org [jivasupplements.org]

- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Withanoside V: A Comprehensive Technical Guide on its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V is a naturally occurring steroidal lactone glycoside isolated from the medicinal plant Withania somnifera, commonly known as Ashwagandha. This plant has a long history of use in traditional Ayurvedic medicine for a wide range of ailments. Modern scientific investigation has identified withanolides, including this compound, as the primary bioactive constituents responsible for the therapeutic properties of Ashwagandha. This technical guide provides an in-depth overview of the biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its study, intended for researchers, scientists, and professionals in the field of drug development.

Biological Activities of this compound

This compound exhibits a diverse range of pharmacological effects, including anti-inflammatory, neuroprotective, anti-cancer, and potential antiviral activities. These properties make it a compound of significant interest for the development of novel therapeutics.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators, suggesting its potential in treating inflammatory conditions.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of this compound. It has been found to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease, and to protect neuronal cells from oxidative stress-induced damage.[1] These findings suggest its therapeutic potential for neurodegenerative disorders.

Anti-Cancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. Its anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Antiviral Potential

Recent in silico and in vitro studies have suggested that this compound may possess antiviral properties, particularly against SARS-CoV-2. It has been shown to inhibit the expression of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry into host cells, and to potentially inhibit the virus's main protease.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

| Biological Activity | Assay | Target/Cell Line | Result | Reference |

| Antioxidant | Iron-induced lipid peroxidation inhibition | Cell-free | 82.5% inhibition | [4] |

| Neuroprotective | Amyloid-β (1-42) aggregation inhibition | Cell-free | Inhibition observed at 100 µM | [4] |

| Antiviral | ACE2 expression | MCF-7 cells | Decrease in ACE2 levels at 5 µM | [2][4] |

| Pharmacokinetics | Binding to Human Serum Albumin (HSA) | In vitro | Binding Constant (Ka) = 5.33 ± 0.05 x 104 M-1 |

Mechanism of Action

The diverse biological activities of this compound are attributed to its ability to modulate multiple cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is thought to exert its anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition is likely achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. This compound is hypothesized to modulate the MAPK pathway, potentially by inhibiting the phosphorylation of one or more of these kinases, thereby influencing downstream cellular responses.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Extraction and Purification of this compound

A general protocol for the extraction and purification of withanosides from Withania somnifera is as follows:

References

- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thaiscience.info [thaiscience.info]

- 4. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Withanoside V: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanoside V, a steroidal lactone glycoside isolated from Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a member of the withanolide class of compounds. This technical guide provides a comprehensive review of the current scientific knowledge on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

Withania somnifera, a cornerstone of traditional Ayurvedic medicine, is a rich source of bioactive withanolides. Among these, this compound has emerged as a compound of interest due to its diverse pharmacological potential. As a glycosylated withanolide, its structure contributes to unique pharmacokinetic and pharmacodynamic properties, distinguishing it from its aglycone counterparts. This guide aims to consolidate the existing research on this compound to facilitate further investigation and potential therapeutic applications.

Chemical and Physical Properties

This compound is characterized by a C28 ergostane skeleton, typical of withanolides, with a glucose moiety attached. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C40H62O14 | [1][2] |

| Molecular Weight | 766.9 g/mol | [1] |

| CAS Number | 256520-90-8 | [1][2] |

| Natural Source | Withania somnifera (Ashwagandha) | [1][3] |

Biological Activities and Pharmacological Effects

Current research indicates that this compound exhibits a range of biological activities. The primary reported effects are detailed below.

Inhibition of Tachyphylaxis to Clonidine

This compound has been shown to inhibit the development of tachyphylaxis to clonidine, an α2-adrenergic agonist.[4] Tachyphylaxis, or the rapid decrease in response to a drug following its administration, can limit the therapeutic efficacy of clonidine. The ability of this compound to mitigate this effect suggests a potential role in modulating adrenergic signaling or receptor sensitization.

Potential Inhibition of Angiotensin-Converting Enzyme 2 (ACE2)

In the context of COVID-19 research, this compound has been identified as a potential inhibitor of Angiotensin-Converting Enzyme 2 (ACE2) expression.[5] ACE2 is the primary host cell receptor for the SARS-CoV-2 virus, and its downregulation could represent a therapeutic strategy to hinder viral entry. In silico and preliminary in vitro studies have suggested that this compound, along with other withanolides, may possess ACE2 inhibitory activity.[5]

Cell Permeability

Studies on the permeability of various withanolides have indicated that this compound, being a glycosylated and polar compound, exhibits low cell permeability.[6] This characteristic is crucial for understanding its bioavailability and potential routes of administration.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of scientific findings. The following section outlines the protocols for key experiments involving this compound.

Isolation and Purification of this compound from Withania somnifera

A general workflow for the isolation of this compound from the roots of Withania somnifera is presented below. This process typically involves extraction, fractionation, and chromatographic separation.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Withania somnifera are subjected to extraction with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to multiple steps of column chromatography. This may include silica gel chromatography followed by Sephadex LH-20 column chromatography.

-

Final Purification: The fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The structure of the isolated this compound is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its known biological activities suggest interactions with several key cellular processes.

Potential Modulation of Adrenergic Signaling

The inhibitory effect of this compound on clonidine-induced tachyphylaxis suggests an interaction with the α2-adrenergic receptor signaling pathway. This could involve mechanisms such as preventing receptor desensitization or internalization, or modulating downstream signaling components.

Caption: Proposed modulation of adrenergic signaling by this compound.

Putative Interaction with the Renin-Angiotensin System (RAS)

The potential of this compound to inhibit ACE2 expression suggests an interaction with the Renin-Angiotensin System (RAS). By reducing the levels of ACE2, this compound could theoretically decrease the entry of SARS-CoV-2 into host cells.

Caption: Putative mechanism of this compound in inhibiting viral entry.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound. The table below summarizes the available information.

| Parameter | Value | Biological System | Source |

| Permeability (Peff) | 3.19 × 10⁻⁶ cm/s | Caco-2 cells | [6] |

Further research is required to determine key quantitative metrics such as IC50 and EC50 values for its various biological activities.

Conclusion and Future Directions

This compound is a promising bioactive compound from Withania somnifera with demonstrated effects on adrenergic signaling and potential applications in antiviral research. However, the current body of research is still in its early stages. Future investigations should focus on:

-

Elucidating detailed mechanisms of action: Unraveling the precise molecular targets and signaling pathways affected by this compound is crucial.

-

Comprehensive pharmacological profiling: A broader screening of this compound against various biological targets and disease models is warranted.

-

Pharmacokinetic and toxicological studies: In-depth analysis of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is necessary for any potential clinical development.

-

Structure-activity relationship (SAR) studies: Investigating how the glycosidic moiety and other structural features of this compound contribute to its biological activity will be valuable for the design of more potent and specific analogs.

This technical guide provides a snapshot of the current understanding of this compound. It is intended to be a living document that will be updated as new research emerges, further illuminating the therapeutic potential of this fascinating natural product.

References

- 1. This compound | C40H62O14 | CID 10700345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Structures of withanosides I, II, III, IV, V, VI, and VII, new withanolide glycosides, from the roots of Indian Withania somnifera DUNAL. and inhibitory activity for tachyphylaxis to clonidine in isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. COVID19-inhibitory activity of withanolides involves targeting of the host cell surface receptor ACE2: insights from computational and biochemical assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS:256520-90-8 | Manufacturer ChemFaces [chemfaces.com]

Withanoside V: A Comprehensive Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V is a naturally occurring steroidal lactone glycoside belonging to the withanolide class of compounds.[1] These compounds are predominantly found in plants of the Solanaceae family and are the subject of extensive research due to their diverse and potent biological activities.[2] this compound, in particular, has demonstrated significant antioxidant and neuroprotective potential, including the inhibition of lipid peroxidation and β-amyloid aggregation, making it a compound of high interest for therapeutic development.[1] This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant tissues, and detailed methodologies for its extraction, isolation, and quantification.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is Withania somnifera (L.) Dunal, commonly known as Ashwagandha or Indian ginseng.[1][3][4][5] This medicinal plant is a cornerstone of traditional Ayurvedic medicine and is cultivated in subtropical regions across the globe.[3] While the genus Withania is rich in withanolides, this compound is specifically reported as a constituent of Withania somnifera.[4][5]

Withanolides, as a broader class, are distributed across various genera of the Solanaceae family, including Datura, Physalis, and Solanum.[2] However, the specific occurrence of this compound appears to be primarily associated with Withania somnifera.

Abundance of this compound

The concentration of this compound, like other withanolides, varies significantly depending on the plant part, geographical location, and the specific chemotype of Withania somnifera.[3] Research indicates that withanosides are most abundantly found in the roots of the plant, which is the part traditionally used in Ayurvedic preparations.[6][7]

Quantitative Data on this compound Abundance

The following table summarizes the reported quantitative data for this compound in the roots of Withania somnifera.

| Plant Source | Plant Part | Abundance (% of Dry Weight) | Reference |

| Withania somnifera | Roots | 0.017% | [3] |

It is important to note that different chemotypes of W. somnifera exist, which show considerable variation in their steroidal lactone content.[3][8] While specific quantitative comparisons of this compound across different chemotypes are not extensively detailed in the available literature, this genetic variation is a critical factor influencing yield.

Experimental Protocols

Accurate extraction, isolation, and quantification are paramount for the research and development of this compound. The following sections detail the methodologies cited in the literature.

Extraction and Isolation of this compound

The following protocol is a composite methodology based on common practices for isolating withanolides from Withania somnifera.

a. Plant Material Preparation:

-

Air-dry the roots of Withania somnifera in the shade.

-

Grind the dried roots into a coarse powder.

b. Extraction:

-

Perform successive extraction of the powdered root material using a Soxhlet extractor with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate, and finally methanol or ethanol.[9] Withanolide glycosides like this compound are typically extracted in the methanolic or ethanolic fraction.

-

Alternatively, macerate the plant material directly with methanol for an extended period.[10]

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.

c. Purification using Column Chromatography:

-

Subject the crude methanolic or ethanolic extract to column chromatography.

-

Stationary Phase: Silica gel is commonly used.[9] For glycosidic fractions, Diaion HP-20 resin has also been utilized.[3]

-

Mobile Phase: A gradient solvent system is employed to elute fractions of varying polarity. A common system starts with a non-polar solvent like chloroform and gradually increases polarity by adding methanol.[11]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound based on TLC profiles against a reference standard.

-

Further purification of the pooled fractions may be required, potentially involving repeated column chromatography or preparative HPLC to achieve high purity.[11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C40H62O14 | CID 10700345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Determination of Withanolides in Withania somnifera by Liquid Chromatography: Single-Laboratory Validation, First Action 2015.17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Withanoside V in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides are a class of C28 steroidal lactones with significant therapeutic potential, primarily isolated from plants in the Solanaceae family, such as Withania somnifera (Ashwagandha). Withanoside V, a prominent glycosylated withanolide, has garnered interest for its diverse biological activities. The biosynthesis of withanolides is a complex process that branches from the conserved plant phytosterol pathway. Recent advances in phylogenomics and metabolic engineering have been instrumental in identifying key enzymatic steps. The pathway involves the formation of a cycloartenol precursor via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, followed by a series of oxidative modifications by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases to form the characteristic steroidal lactone aglycone. The final step in this compound biosynthesis is a glycosylation event catalyzed by a glycosyltransferase (GT). This guide provides a detailed overview of the elucidated pathway, presents quantitative data from gene modulation studies, outlines key experimental protocols, and visualizes the biosynthetic and experimental workflows.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, valued for its wide range of therapeutic properties.[1][2] These medicinal effects are largely attributed to a group of specialized metabolites called withanolides.[2] Withanolides are structurally complex triterpenoids characterized by an ergostane skeleton where C-22 and C-26 are oxidized to form a δ-lactone ring.[3] Glycosylated forms, known as withanosides, often exhibit modified solubility and bioactivity.[4][5]

This compound is a notable withanolide glycoside found in the roots of W. somnifera.[6][7] Despite its medicinal importance, a complete understanding of its biosynthetic pathway has remained elusive for many years, hindering efforts in metabolic engineering and synthetic biology for enhanced production.[1][2] The pathway is known to originate from isoprenoid precursors and diverge from the main phytosterol pathway at the level of 24-methylenecholesterol.[8][9] The subsequent conversion of this sterol intermediate into the complex withanolide structure involves a series of poorly understood hydroxylation, oxidation, and cyclization reactions, primarily catalyzed by CYP450 enzymes.[2][3][10] The final attachment of a sugar moiety completes the synthesis.[4][11]

This technical guide synthesizes recent findings to provide a comprehensive model of the this compound biosynthesis pathway. It is intended for researchers and professionals in drug development seeking a deeper understanding of the molecular machinery responsible for producing this valuable compound.

The Core Biosynthetic Pathway

The synthesis of this compound is a multi-stage process, beginning with the universal isoprenoid precursors and culminating in a specific glycosylated steroid. The pathway can be divided into three major parts: the upstream synthesis of the sterol precursor, the downstream modifications to form the aglycone, and the final glycosylation.

The triterpenoid backbone of withanolides is synthesized from the five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] Plants utilize two pathways to produce these precursors: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1][12] These C5 units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce squalene.[1] Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the committed precursor for phytosterol and withanolide biosynthesis in plants.[1][8] A series of subsequent enzymatic steps converts cycloartenol into 24-methylenecholesterol, which has been identified as a critical branch-point intermediate leading away from primary sterol synthesis and into the withanolide pathway.[8][9]

The conversion of 24-methylenecholesterol to the final aglycone of this compound involves a cascade of oxidative reactions. Recent research has successfully reconstituted the initial steps of this process by co-expressing specific enzymes in heterologous hosts like Nicotiana benthamiana and yeast.[13][14] This work identified a conserved gene cluster in Solanaceae plants that encodes several key enzymes.[13][14]

The first three oxidative steps are catalyzed by a trio of cytochrome P450 monooxygenases: CYP87G1, CYP88C7, and CYP749B2.[13][15] These enzymes, in conjunction with a short-chain dehydrogenase/reductase (SDH2), are responsible for forming the crucial δ-lactone ring on the sterol side chain, a defining feature of withanolides.[15][16][17] Further modifications to the sterol's A-ring, including the formation of a C1 ketone and a C2-C3 unsaturation, are carried out by another P450, CYP88C10, and a sulfotransferase (SULF1).[15][18] The discovery of a sulfotransferase as a core pathway enzyme was unexpected, as these are typically considered tailoring enzymes.[15][18] The culmination of these steps is the formation of the specific aglycone (non-sugar portion) of this compound.[13][14]

The terminal step in the biosynthesis of this compound is the attachment of a sugar moiety to the aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (GTs), which transfer a sugar molecule (typically glucose) from an activated sugar donor (UDP-glucose) to the aglycone.[4][5] This process enhances the water solubility and can significantly alter the bioactivity and stability of the compound.[5] While several GTs involved in withanolide modification have been identified in W. somnifera, such as WsGT4 and WsGT6, the specific enzyme responsible for the precise glycosylation of the this compound aglycone is yet to be definitively characterized.[4][19] this compound itself contains a diglycoside unit, suggesting a potentially complex or multi-step glycosylation process.[7]

Quantitative Analysis of Withanolide Biosynthesis

While precise enzyme kinetic data (e.g., K_m, k_cat) for the this compound biosynthetic enzymes are not yet widely available in the literature, several studies have quantified the effects of modulating the expression of key pathway genes. Techniques like virus-induced gene silencing (VIGS) and transient overexpression provide valuable insights into gene function by measuring the resulting changes in withanolide and withanoside concentrations. The table below summarizes key findings from such studies on related withanolide pathways, which serve as a proxy for understanding the regulatory control points.

| Gene Modulated | Method | Plant/System | Substrate(s) for Assay | Key Quantitative Finding | Reference |

| WsGT4 | VIGS | W. somnifera | N/A (in planta) | Significant decrease in multiple withanosides; increase in aglycones (Withanolide A, Withanone). | [4] |

| WsGT4 | Overexpression | W. somnifera | N/A (in planta) | Significant increase in withanosides; decrease in corresponding aglycones. | [4] |

| WsGT6 | VIGS | W. somnifera | N/A (in planta) | Significant decrease in withaferin A glycosides; increase in withaferin A aglycone. | [4] |

| WsGT6 | Recombinant Protein | E. coli | Withaferin A | Catalyzed product formation only with withaferin A using UDP-glucose or UDP-galactose. | [4][19] |

| WsCYP71B35 | VIGS | W. somnifera | N/A (in planta) | Modulated the levels of withaferin A, withanolide A, and withanolide B. | [3][20] |

| WsCYP749B1 | Overexpression | W. somnifera | N/A (in planta) | Significantly raised withanolide A and B levels. | [21][22] |

Key Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of functional genomics, metabolic engineering, and analytical chemistry. Below are summarized protocols for key experimental approaches.

This method, often called "agroinfiltration," is used to transiently express genes in plant leaves to test enzyme function and reconstruct biosynthetic pathways.

-

Gene Cloning: Candidate genes (e.g., CYP87G1, CYP88C7, CYP749B2, SDH2) are cloned into a binary plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: The expression vectors are transformed into a competent strain of Agrobacterium tumefaciens (e.g., GV3101).

-

Culture and Infiltration: Transformed Agrobacterium strains are grown overnight in liquid culture. The cells are then harvested, resuspended in an infiltration buffer, and the optical density is adjusted. For co-expression, cultures containing different genes are mixed.

-

Leaf Infiltration: The bacterial suspension is infiltrated into the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

-

Incubation and Harvest: Plants are incubated for 5-7 days to allow for gene expression and metabolite production. Infiltrated leaf patches are then harvested.

-

Metabolite Extraction and Analysis: Harvested leaf tissue is lyophilized, ground, and extracted with a solvent like methanol or ethanol. The extract is then analyzed by LC-MS/MS to identify and quantify the novel products formed, such as the this compound aglycone.[13][14]

VIGS is a reverse genetics technique used to transiently knock down the expression of a target gene in plants to study its function.

-

Fragment Cloning: A 200-400 bp fragment of the target gene's coding sequence is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

-

Agrobacterium Transformation: The VIGS vector and a helper vector are transformed into separate Agrobacterium strains.

-

Co-infiltration: Cultures of the two strains are grown, mixed, and co-infiltrated into the leaves or cotyledons of young W. somnifera seedlings.

-

Systemic Silencing: The virus spreads systemically through the plant over 2-3 weeks, triggering the plant's RNA interference machinery to degrade the target gene's mRNA.

-

Phenotyping and Analysis: Tissues from silenced plants (and control plants infected with an empty vector) are harvested. Gene knockdown is confirmed by qRT-PCR, and the metabolic profile is analyzed by HPLC or LC-MS/MS to observe changes in withanolide/withanoside levels.[4][18]

This protocol provides a general framework for the analysis of withanolides from plant tissue.

-

Sample Preparation: Lyophilized and finely ground plant material (e.g., 100 mg) is extracted with a defined volume of a solvent mixture, such as methanol:water (e.g., 80:20 v/v), often using sonication or heating to improve efficiency.[23][24]

-

Extraction Cleanup: The extract is centrifuged to pellet debris. The supernatant is collected and filtered through a 0.22 or 0.45 µm syringe filter prior to injection. For complex matrices like plasma, a Solid Phase Extraction (SPE) step may be required for cleanup.[23][25]

-

Chromatographic Separation: Separation is achieved on a reverse-phase C18 column using a gradient elution. The mobile phase typically consists of water with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[23][26]

-

Mass Spectrometry Detection: The HPLC eluent is introduced into a mass spectrometer, often a triple quadrupole or Q-TOF instrument, equipped with an electrospray ionization (ESI) source.

-

Quantification: Quantification is performed in Multiple Reaction Monitoring (MRM) mode for targeted analysis. Specific precursor-to-product ion transitions for this compound and other target compounds are monitored. A standard curve is generated using a purified this compound analytical standard to calculate the concentration in the samples.[27][28]

Conclusion and Future Outlook

The biosynthesis of this compound is a complex, multi-step process that is now beginning to be understood in molecular detail. The discovery of a conserved gene cluster encoding key CYP450s and other enzymes has been a significant breakthrough, enabling the reconstitution of the aglycone's formation.[13][14][16] This foundational knowledge paves the way for the complete elucidation of the pathway, including the identification of the specific glycosyltransferase(s) responsible for the final step.

Future research should focus on:

-

Characterizing the remaining unknown enzymes: This includes the specific GT for this compound and any other tailoring enzymes that contribute to the diversity of withanolides.

-

Investigating regulatory mechanisms: Understanding the transcription factors and signaling pathways that control the expression of the biosynthetic genes is crucial for engineering high-yielding plant varieties.

-

Optimizing heterologous production: The identified genes can now be used to engineer microbial hosts (like yeast) or plant-based systems for the sustainable and scalable production of this compound, overcoming the limitations of agricultural supply.[13][15]

Continued research in these areas will not only deepen our fundamental understanding of plant specialized metabolism but also unlock the full therapeutic and commercial potential of this compound and other valuable withanolides.

References

- 1. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Characterization of two glycosyltransferases that modulate withanolide biosynthesis and defense in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structures of withanosides I, II, III, IV, V, VI, and VII, new withanolide glycosides, from the roots of Indian Withania somnifera DUNAL. and inhibitory activity for tachyphylaxis to clonidine in isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C40H62O14 | CID 10700345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phylogenomics and metabolic engineering reveal a conserved gene cluster in Solanaceae plants for withanolide biosynthes… [ouci.dntb.gov.ua]

- 14. Phylogenomics and metabolic engineering reveal a conserved gene cluster in Solanaceae plants for withanolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. twistbioscience.com [twistbioscience.com]

- 17. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches [mdpi.com]

- 22. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. informaticsjournals.co.in [informaticsjournals.co.in]

- 24. rjpn.org [rjpn.org]

- 25. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 26. staff.cimap.res.in [staff.cimap.res.in]

- 27. waters.com [waters.com]

- 28. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Withanoside V: A Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V is a naturally occurring steroidal lactone glycoside isolated from Withania somnifera (L.) Dunal, commonly known as Ashwagandha. As part of the withanolide class of compounds, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing preliminary in vitro research on this compound, focusing on its neuroprotective and potential antiviral activities. The information is presented to facilitate further research and drug development efforts. It is important to note that the in vitro investigation of this compound is still in its early stages, and a significant portion of the available data comes from studies examining its effects as part of a broader Withania somnifera extract or in comparison with other withanolides.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound.

| Activity | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | SK-N-SH (Human Neuroblastoma) | IC50 | 30.14 ± 2.59 µM | [1][2] |

Table 1: Cytotoxicity Data for this compound

| Activity | Assay Principle | Parameter | Value | Reference |

| Binding to Human Serum Albumin (HSA) | Fluorescence Spectroscopy | Binding Constant (K) | 5.33 ± 0.05 X 10^4 M^-1 | [3] |

| Intestinal Permeability | Madin-Darby Canine Kidney (MDCK) cell model | Apparent Permeability Coefficient (Papp) | 3.03 × 10^−6 cm/s |

Table 2: Physicochemical and Pharmacokinetic Parameters of this compound

Key In Vitro Activities and Experimental Protocols

Neuroprotective Effects

This compound has demonstrated potential neuroprotective properties in several in vitro models, primarily related to Alzheimer's disease pathologies.

1. Inhibition of Beta-Amyloid (Aβ) Aggregation

-

Finding: In vitro studies have shown that this compound can reduce the aggregation of β-amyloid (1-42), a key event in the pathogenesis of Alzheimer's disease. It is suggested that this compound interacts with the hydrophobic core of the Aβ oligomers, thereby preventing their further assembly into fibrils.[1][2]

-

Experimental Protocol (Thioflavin T Assay):

-

Preparation of Aβ Peptides: Lyophilized Aβ(1-42) peptides are dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized again to ensure a monomeric state. The resulting peptide film is stored at -20°C.

-

Aggregation Assay: The Aβ(1-42) peptide is reconstituted in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 25 µM.

-

Treatment: Different concentrations of this compound (or vehicle control) are added to the Aβ solution.

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 24-48 hours) with gentle agitation to promote aggregation.

-

Thioflavin T Staining: An aliquot of the incubated sample is mixed with Thioflavin T (ThT) solution (e.g., 5 µM ThT in 50 mM glycine-NaOH buffer, pH 8.5).

-

Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer with excitation at approximately 440 nm and emission at approximately 485 nm. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of Aβ fibril formation.

-

2. Reduction of Apoptosis and Reactive Oxygen Species (ROS)

-

Finding: In human neuroblastoma SK-N-SH cells, treatment with this compound at concentrations below its cytotoxic threshold led to a significant decrease in the number of apoptotic cells and a reduction in reactive oxygen species.[2]

-

Experimental Protocol (TUNEL Assay for Apoptosis):

-

Cell Culture and Treatment: SK-N-SH cells are cultured in appropriate media and seeded in chamber slides or multi-well plates. Cells are then treated with a toxic agent (e.g., Aβ peptides) in the presence or absence of this compound (typically at half its IC50 concentration) for 24-48 hours.

-

Cell Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

-

TdT-Mediated dUTP Nick End Labeling (TUNEL): The cells are incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Microscopy: The cells are visualized using a fluorescence microscope. A reduction in the number of fluorescently labeled (TUNEL-positive) cells in the this compound-treated group compared to the control indicates an anti-apoptotic effect.

-

-

Experimental Protocol (DCFH-DA Assay for ROS):

-

Cell Culture and Treatment: Cells are cultured and treated with an oxidizing agent (e.g., H2O2) with or without pre-incubation with this compound.

-

Staining: The cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Quantification: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer. A decrease in fluorescence in this compound-treated cells indicates a reduction in intracellular ROS levels.

-

Potential Antiviral Activity: ACE2 Inhibition

-

Finding: In vitro studies using human cancer cell lines (A549, MCF7, and HSC3) have shown that this compound can significantly inhibit the expression of Angiotensin-Converting Enzyme 2 (ACE2) at both the mRNA and protein levels.[4][5] ACE2 is the primary host cell receptor for the entry of SARS-CoV-2.

-

Experimental Protocol (Western Blot for ACE2 Protein Expression):

-

Cell Culture and Treatment: Human cell lines (e.g., A549) are cultured and treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ACE2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensity corresponding to ACE2 is quantified and normalized to a loading control (e.g., β-actin or GAPDH). A decrease in band intensity in this compound-treated cells indicates reduced ACE2 protein expression.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not yet fully elucidated, based on its observed neuroprotective effects, a hypothetical workflow can be proposed.

Caption: Hypothetical neuroprotective mechanism of this compound.

References

- 1. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor Potential of Withanolide Glycosides from Ashwagandha (Withania somnifera) on Apoptosis of Human Hepatocellular Carcinoma Cells and Tube Formation in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COVID19-inhibitory activity of withanolides involves targeting of the host cell surface receptor ACE2: insights from computational and biochemical assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COVID19-inhibitory activity of withanolides involves targeting of the host cell surface receptor ACE2: insights from computational and biochemical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Withanoside V: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V, a steroidal lactone glycoside isolated from Withania somnifera (Ashwagandha), has emerged as a compound of significant interest in the scientific community. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its purported mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Potential Therapeutic Applications

Current research suggests that this compound may hold therapeutic potential in several key areas, primarily focusing on neurodegenerative diseases and viral infections.

Neurodegenerative Diseases: Alzheimer's Disease

This compound has demonstrated notable potential in preclinical models of Alzheimer's disease. Its mechanism of action appears to be multifactorial, targeting key pathological features of the disease.

In vitro studies have evaluated the cytotoxic effects of this compound on neuronal cell lines, providing insights into its therapeutic window.

| Compound | Cell Line | Assay | IC50 (µM) | Citation |

| This compound | SK-N-SH (human neuroblastoma) | Cytotoxicity Assay | 30.14 ± 2.59 | [1][2] |

Antiviral Activity: SARS-CoV-2

Computational and in vitro studies have identified this compound as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19.

The main protease (Mpro) is a crucial enzyme for SARS-CoV-2 replication. Molecular docking studies have predicted a strong binding affinity of this compound to the active site of Mpro, suggesting it may act as an inhibitor.

| Compound | Target | Method | Binding Energy (kcal/mol) | Citation |

| This compound | SARS-CoV-2 Mpro | Molecular Docking | -10.32 |

This compound has also been shown to significantly inhibit the expression of the ACE2 receptor, which is the primary entry point for SARS-CoV-2 into human cells.

Anti-inflammatory and Antioxidant Effects

This compound has demonstrated potent antioxidant properties by inhibiting lipid peroxidation, a key process in cellular damage induced by oxidative stress.

| Compound | Assay Condition | Inhibition (%) | Concentration | Citation |

| This compound | Lipid peroxidation in large unilamellar vesicles | 82 | 10 µg/mL |

While direct studies on this compound are limited, withanolides, in general, are known to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway. This pathway is a critical regulator of the inflammatory response. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and mechanisms of action for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition

Objective: To quantify the extent of amyloid-β fibril formation and assess the inhibitory potential of this compound.

Materials:

-

Amyloid-β (1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

-

Aβ Peptide Preparation:

-

Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

-

Store the resulting peptide film at -20°C.

-

-

Aβ Monomer Preparation:

-

Resuspend the Aβ peptide film in DMSO to a concentration of 5 mM.

-

Sonicate the solution for 10 minutes in a water bath sonicator.

-

Dilute the Aβ stock solution in cold PBS to the desired final concentration (e.g., 10 µM).

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in PBS.

-

In a 96-well plate, mix the Aβ monomer solution with the different concentrations of this compound or a vehicle control (DMSO).

-

Incubate the plate at 37°C with continuous gentle shaking for a specified time course (e.g., 24-48 hours) to allow for fibril formation.

-

-

ThT Staining and Measurement:

-

Prepare a ThT stock solution in PBS (e.g., 5 mM) and filter it through a 0.22 µm filter.

-

Dilute the ThT stock solution in PBS to a final working concentration (e.g., 5 µM).

-

Add the ThT working solution to each well of the assay plate.

-

Incubate the plate in the dark at room temperature for 5-10 minutes.

-

Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence of the buffer and ThT alone.

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Lipid Peroxidation Inhibition Assay (Large Unilamellar Vesicles)

Objective: To evaluate the ability of this compound to inhibit lipid peroxidation in a model membrane system.

Materials:

-

Phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

-

Cholesterol

-

Lipid-soluble fluorescent probe (e.g., C11-BODIPY 581/591)

-

Peroxidation initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

Protocol:

-

Liposome Preparation:

-

Dissolve phospholipids and cholesterol in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with PBS by vortexing to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form large unilamellar vesicles (LUVs).

-

-

Incorporation of Fluorescent Probe and this compound:

-

The lipid-soluble fluorescent probe and this compound can be co-dissolved with the lipids in chloroform at the beginning of the experiment for incorporation into the vesicle membrane.

-

-

Peroxidation Induction and Measurement:

-

Dilute the LUV suspension in PBS to the desired lipid concentration.

-

Add the peroxidation initiator (AAPH) to the LUV suspension to initiate lipid peroxidation.

-

Monitor the decrease in the fluorescence of the C11-BODIPY probe over time using a fluorometer. The probe shifts its fluorescence emission from red to green upon oxidation.

-

-

Data Analysis:

-

Calculate the rate of lipid peroxidation from the change in fluorescence intensity over time.

-

Determine the percentage of inhibition of lipid peroxidation by this compound compared to a control without the compound.

-

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

Objective: To determine the inhibitory activity of this compound against the SARS-CoV-2 main protease.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in DMSO.

-

Prepare serial dilutions of this compound in DMSO.

-

Dilute the recombinant Mpro in the assay buffer to the desired working concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the this compound dilutions (or DMSO as a control), and the Mpro enzyme solution.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

-

Fluorescence Measurement:

-